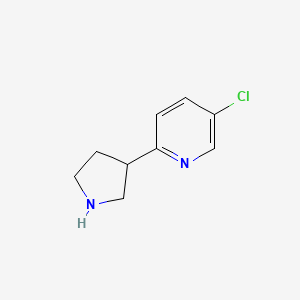

5-Chloro-2-(pyrrolidin-3-YL)pyridine

Description

Structural Context within Pyridine (B92270) and Pyrrolidine (B122466) Chemistry

The chemical properties of 5-Chloro-2-(pyrrolidin-3-YL)pyridine are best understood by examining its constituent parts: the pyridine ring and the pyrrolidine ring.

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the ring's electronic properties. The nitrogen atom is more electronegative than carbon, leading to a dipole moment and a reduction in the electron density of the ring, making it electron-deficient. wikipedia.org The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the 6π aromatic system. stackexchange.com This makes the nitrogen atom available for protonation, rendering pyridine a weak base, with the pKa of its conjugate acid being approximately 5.2-5.3. wikipedia.orgstackexchange.comquora.com In the subject compound, the presence of a chlorine atom at the 5-position further enhances the electron-withdrawing character of the ring system.

In contrast, the pyrrolidine ring is a five-membered, saturated, non-aromatic heterocycle. It is classified as a cyclic secondary amine. wikipedia.org The nitrogen atom in the pyrrolidine ring is sp³ hybridized, and its lone pair of electrons is readily available for donation to a proton. stackexchange.comquora.com This structural feature makes pyrrolidine a significantly stronger base than pyridine, with the pKa of its conjugate acid around 11.3. stackexchange.comquora.com The non-planar, three-dimensional structure of the pyrrolidine ring is a critical feature in medicinal chemistry, as it allows for specific stereochemical interactions with biological targets. nih.gov

Therefore, this compound is a molecule possessing two distinct nitrogen centers: a weakly basic, sp²-hybridized nitrogen in the aromatic pyridine ring and a strongly basic, sp³-hybridized nitrogen in the saturated pyrrolidine ring.

| Property | Pyridine | Pyrrolidine |

|---|---|---|

| Ring Type | Aromatic | Aliphatic (Saturated) |

| Nitrogen Hybridization | sp² | sp³ |

| Basicity (pKa of Conjugate Acid) | ~5.25 wikipedia.org | ~11.3 stackexchange.comquora.com |

| Geometry | Planar | Non-planar (Envelope/Twist conformations) |

| Reactivity Context | Electron-deficient aromatic, undergoes nucleophilic substitution. wikipedia.orgnih.gov | Typical secondary amine. |

Historical Overview of Research on Analogous Pyridine-Pyrrolidine Systems

The scientific interest in combining pyridine and pyrrolidine rings is not a recent phenomenon but is rooted in decades of natural product chemistry and drug discovery. Both ring systems are considered "privileged scaffolds" due to their frequent appearance in biologically active molecules. nih.govnih.govresearchgate.net

The most prominent natural product featuring this combined scaffold is nicotine (B1678760) , which contains a pyridine ring linked to an N-methylpyrrolidine ring. wikipedia.org For over a century, nicotine has been the primary chemical tool for studying a class of receptors in the central and peripheral nervous systems named in its honor: the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org The structure of nicotine served as the foundational template for the design of synthetic ligands aimed at modulating nAChR activity.

The discovery of other potent natural alkaloids further stimulated research into analogous systems. Epibatidine (B1211577) , an alkaloid isolated from the skin of an Ecuadorian poison frog, exhibited analgesic potency several hundred times that of morphine. nih.govwikipedia.org Its structure, which features a 6-chloropyridin-3-yl moiety, demonstrated that chloropyridine-based structures could be powerful nAChR agonists. However, the high toxicity of epibatidine limited its therapeutic potential and drove the search for safer synthetic analogs. wikipedia.org

This research led to the development of compounds like ABT-594 (Tebanicline) by Abbott Laboratories in the 1990s. nih.govwikipedia.orgdoi.org ABT-594 is a potent analgesic that contains a 2-chloro-5-substituted pyridine ring linked to an azetidine (B1206935) ring (a four-membered cyclic amine). ebi.ac.ukcaymanchem.com Its development underscored the importance of the chloropyridine moiety for potent interaction with neuronal nAChRs and showcased the strategy of replacing the toxic elements of a natural product while retaining the core pharmacophore. nih.govebi.ac.uk

Further research into nAChR modulators led to the highly successful smoking cessation aid Varenicline . Developed by Pfizer, varenicline's design was inspired by the structure of another natural alkaloid, cytisine. nih.govnewdrugapprovals.org As a partial agonist selective for the α4β2 nAChR subtype, varenicline's success solidified the therapeutic value of targeting this receptor system with molecules bearing structural similarities to the classic pyridine-cyclic amine motif. nih.gov

Significance of the this compound Scaffold in Modern Chemical Research

In modern chemical research, the this compound scaffold is valued primarily as a versatile synthetic intermediate and a core structural motif for building new, complex molecules in drug discovery programs. Its significance stems from the strategic combination of its three key components: the 2-substituted pyridine, the 5-chloro group, and the 3-substituted pyrrolidine.

The 3-substituted pyrrolidine ring is a particularly privileged structure in the design of agents targeting the central nervous system. chemrxiv.org Unlike flat, aromatic rings, the saturated, sp³-rich pyrrolidine scaffold provides a defined three-dimensional architecture. This allows for highly specific and stereochemically controlled interactions with the binding pockets of proteins such as receptors and enzymes. nih.gov Derivatives of 3-aryl pyrrolidines, for example, are known to be potent and selective ligands for crucial CNS targets, including serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.orgresearchgate.net

The 2-chloropyridine moiety serves as a versatile chemical handle for further molecular elaboration. The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. This allows medicinal chemists to readily introduce a wide array of other functional groups or molecular fragments at this position, making the scaffold an ideal starting point for generating libraries of related compounds for biological screening. ebi.ac.uk

The combination of these features makes the this compound scaffold a valuable platform for developing novel therapeutic agents. It provides a foundational structure that already contains key pharmacophoric elements—a basic nitrogen for salt formation and hydrogen bonding, and a 3D heterocyclic element for stereospecific interactions—while also offering a reactive site for diversification. Its utility is evident in its appearance as a building block in patents for new chemical entities, where it serves as a precursor for more complex final targets intended for a range of therapeutic applications.

| Structural Feature | Significance in Chemical Research |

|---|---|

| Pyridine Ring | Weakly basic; acts as a hydrogen bond acceptor; stable aromatic core. nih.gov |

| Pyrrolidine Ring (3-substituted) | Strongly basic; provides a 3D, sp³-rich structure for stereospecific receptor binding; common in CNS-active compounds. nih.govchemrxiv.org |

| Linkage (Pyridine C2, Pyrrolidine C3) | Positions the two rings in a specific spatial orientation relevant for biological targets like nAChRs. |

| 5-Chloro Substituent | Modifies the electronic properties of the pyridine ring; can serve as a blocking group or interaction point in a receptor. |

| Overall Scaffold | Serves as a key intermediate for synthesizing libraries of new chemical entities by leveraging the reactivity of the chloropyridine. |

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

5-chloro-2-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 |

InChI Key |

SSNXXKOFKRCATL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Chloro 2 Pyrrolidin 3 Yl Pyridine

Retrosynthetic Analysis of 5-Chloro-2-(pyrrolidin-3-YL)pyridine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnection breaks the bond between the pyridine (B92270) and pyrrolidine (B122466) rings. This leads to two key synthons: a 5-chloropyridin-2-yl cation and a pyrrolidin-3-yl anion. The corresponding synthetic equivalents would be a 2-halo-5-chloropyridine (e.g., 2-bromo-5-chloropyridine) and a protected 3-pyrrolidinyl organometallic reagent (e.g., N-Boc-3-(tributylstannyl)pyrrolidine) or a suitable nucleophilic pyrrolidine derivative.

A second disconnection can be made at the C-Cl bond of the pyridine ring, suggesting a late-stage chlorination of a 2-(pyrrolidin-3-YL)pyridine precursor. This approach, however, might present challenges in regioselectivity. Further disassembly of the pyrrolidine ring can lead to acyclic precursors, which can be cyclized to form the five-membered ring. mdpi.com

Classical Synthetic Routes to Pyridine and Pyrrolidine Core Structures

The construction of the pyridine and pyrrolidine rings forms the foundation for the synthesis of the target molecule.

Pyridine Core Formation Strategies

The synthesis of substituted pyridines can be achieved through various classical methods. The Hantzsch pyridine synthesis is a well-known multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. mdpi.comijpsonline.com Another common approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated ketone. Modifications of these methods allow for the preparation of a wide array of substituted pyridines. semanticscholar.org For 2,5-disubstituted pyridines specifically, one-step methods involving the addition of organic halides to organolithium–pyridine reaction intermediates have been developed. rsc.orgrsc.org

| Pyridine Synthesis Method | Description | Key Reactants |

| Hantzsch Synthesis | A multicomponent reaction forming a dihydropyridine intermediate, which is then oxidized. | Aldehyde, β-ketoester (2 equiv.), Ammonia source |

| Bohlmann-Rahtz Synthesis | Condensation reaction to form the pyridine ring. | Enamine, α,β-Unsaturated ketone |

| Guareschi-Thorpe Synthesis | Condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. | Cyanoacetamide, 1,3-Dicarbonyl compound |

| Kröhnke Synthesis | Reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds in the presence of a base. | Pyridinium ylide, α,β-Unsaturated carbonyl compound |

Pyrrolidine Ring Construction and Functionalization

The pyrrolidine ring is a prevalent core structure in many biologically active molecules and can be synthesized through several methods. osaka-u.ac.jp One of the most common approaches is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. researchgate.net Intramolecular cyclization of ω-amino alkenes or alkynes is another powerful strategy for constructing the pyrrolidine ring. researchgate.net Additionally, the functionalization of existing pyrrolidine rings, often derived from readily available precursors like proline, is a widely used technique. mdpi.comnih.gov A novel approach involves the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov

| Pyrrolidine Synthesis Method | Description | Key Reactants/Intermediates |

| [3+2] Cycloaddition | A concerted reaction forming the five-membered ring. | Azomethine ylide, Alkene |

| Intramolecular Cyclization | Ring formation from an acyclic precursor. | ω-Amino alkene/alkyne |

| Functionalization of Proline | Modification of a pre-existing pyrrolidine ring. | Proline derivatives |

| Ring Contraction of Pyridines | Photo-promoted skeletal rearrangement. | Pyridine, Silylborane |

Targeted Synthesis of this compound and its Precursors

The specific synthesis of this compound requires strategies for introducing the chloro and pyrrolidinyl substituents at the correct positions of the pyridine ring.

Strategies for Halogenation at the Pyridine 5-Position

Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. davuniversity.org Such reactions often require harsh conditions, such as high temperatures and the use of strong Lewis acids. chemrxiv.orgyoutube.com However, the regioselectivity of halogenation can be influenced by the presence of directing groups. For the synthesis of 5-chloropyridines, starting with a pre-functionalized pyridine ring is often more efficient. For instance, starting with 2-amino-5-chloropyridine (B124133) allows for further transformations at the 2-position. orgsyn.orgresearchgate.net Alternatively, a pyridine N-oxide can be used to direct halogenation to the 4-position, followed by subsequent manipulations. nih.gov

| Halogenation Strategy | Description | Reagents |

| Direct Electrophilic Halogenation | Substitution of a hydrogen atom with a halogen. | Cl₂, AlCl₃ or high temperature |

| From Amino Pyridines (Sandmeyer) | Diazotization of an amino group followed by reaction with a copper(I) chloride. | NaNO₂, HCl; CuCl |

| Using N-Oxides | Activation of the pyridine ring towards electrophilic substitution. | PCl₅ or POCl₃ on pyridine N-oxide |

Introduction of the Pyrrolidin-3-YL Moiety at the Pyridine 2-Position

The introduction of the pyrrolidin-3-yl group at the 2-position of the pyridine ring is typically achieved through cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with an organohalide in the presence of a palladium catalyst, is a widely used method. nih.gov In this case, a 2-halopyridine (e.g., 2-bromo-5-chloropyridine) would be coupled with a protected pyrrolidine-3-boronic acid derivative. Other cross-coupling reactions, such as the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent), can also be employed. The choice of coupling partners and reaction conditions is crucial to avoid side reactions and ensure a good yield of the desired product. The use of 2-pyridyl organometallic reagents can be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem," due to the potential for the pyridine nitrogen to coordinate with the metal catalyst and inhibit its activity. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst |

| Suzuki-Miyaura Coupling | Boronic acid or ester | Palladium complex |

| Stille Coupling | Organostannane | Palladium complex |

| Negishi Coupling | Organozinc | Palladium or Nickel complex |

| Buchwald-Hartwig Amination | Amine (as nucleophile) | Palladium complex |

Stereoselective Synthesis of Pyrrolidin-3-YL Stereoisomers

Achieving the desired stereochemistry at the C3 position of the pyrrolidine ring is critical for the biological activity of many compounds. Several strategies are employed for the stereoselective synthesis of pyrrolidin-3-yl stereoisomers.

One of the most powerful methods is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. acs.org This approach allows for the creation of multiple stereocenters in a single, highly controlled step. acs.org The stereochemical outcome can be directed by using chiral auxiliaries or catalysts, leading to densely substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org

Another common approach involves starting from the chiral pool , utilizing readily available, enantiomerically pure starting materials such as amino acids or carbohydrates. For instance, L-proline or 4-hydroxy-L-proline can be chemically modified to introduce the desired substitution pattern while retaining the inherent stereochemistry of the starting material. mdpi.com This method is a robust way to access optically pure pyrrolidine derivatives. mdpi.com

Asymmetric catalysis also plays a crucial role. For example, transition metal-catalyzed reactions or organocatalyzed reactions can create the chiral pyrrolidine ring from achiral precursors. Palladium-catalyzed C(sp³)–H arylation has been used to synthesize cis-3,4-disubstituted pyrrolidines with high regio- and stereoselectivity by employing an aminoquinoline auxiliary at the C3 position. acs.org

Interactive Table: Comparison of Stereoselective Synthesis Methods

| Method | Key Features | Advantages | Typical Starting Materials |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Forms multiple stereocenters in one step. | High stereocontrol, convergent. acs.org | Azomethine ylides, alkenes. |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials. | Robust, predictable stereochemistry. mdpi.com | 4-Hydroxy-L-proline, amino acids. |

| Asymmetric Catalysis | Creates chirality from achiral precursors. | High enantioselectivity, catalytic. acs.org | N-heterocycles, aryl halides. |

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, sustainability, and complexity of molecules like this compound.

Palladium-catalyzed cross-coupling reactions are indispensable for forming the crucial C-C bond between the pyrrolidine and pyridine rings. The Mizoroki-Heck reaction and its variants, such as hydroarylation, are particularly relevant. A palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl electrophiles (like a chloropyridine derivative) can directly yield 3-aryl pyrrolidines. researchgate.netnih.gov This method offers a direct route to link the two heterocyclic components. researchgate.net

The Suzuki coupling is another powerful tool, typically involving the reaction of an organoboron compound with a halide. For this specific target, a 3-pyrrolidinylboronic acid derivative could be coupled with a 2,5-dihalopyridine, or conversely, a 3-halopyrrolidine could be coupled with a pyridineboronic acid. researchgate.net These reactions are known for their functional group tolerance and high yields. researchgate.net

For the formation of C-N bonds, particularly in the synthesis of derivatives, the Buchwald-Hartwig amination is a key technology. This palladium-catalyzed reaction enables the coupling of amines with aryl halides, providing a versatile method for introducing nitrogen-based substituents onto the pyridine ring or for intramolecular ring formation. nih.gov

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. mdpi.com Reactions that are typically slow, such as certain cycloadditions or cross-coupling reactions, can be completed in minutes instead of hours. nih.gov

For the synthesis of this compound, microwave irradiation can be applied to several steps. For instance, the formation of substituted pyridines via multicomponent reactions or the palladium-catalyzed coupling steps can be significantly expedited. eurekaselect.commdpi.com The use of superheated microwave conditions can also enable reactions with otherwise unreactive partners, such as the cycloaddition of enol tautomers of ketones and aldehydes to form pyridazine (B1198779) rings, a chemistry that can be conceptually extended to pyridine synthesis. nih.gov This technique is particularly beneficial in library synthesis for drug discovery, where rapid generation of analogues is required. mdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing pyridine derivatives, these approaches include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and the use of heterogeneous or recyclable catalysts. rasayanjournal.co.inijarsct.co.innih.gov

Key green strategies applicable to the synthesis of the target compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot, reducing waste and improving atom economy. nih.govresearchgate.net

Catalysis: Utilizing efficient catalysts, including biocatalysts, can lower energy requirements and reduce the need for stoichiometric reagents. ijarsct.co.in

Alternative Energy Sources: Microwave irradiation and ultrasonication are energy-efficient methods that can enhance reaction rates and reduce reliance on conventional heating. rasayanjournal.co.inresearchgate.net

Sustainable Solvents: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions minimizes environmental pollution. ijarsct.co.inresearchgate.net

By integrating these strategies, the synthesis of this compound and its derivatives can be made more sustainable and efficient. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. acsgcipr.orgbohrium.com This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

The synthesis of the this compound scaffold can be envisioned through an MCR approach. For example, the pyridine ring itself can be constructed via reactions like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijarsct.co.in Modern variations of this reaction are often performed as one-pot MCRs. acsgcipr.org

Similarly, the pyrrolidine ring can be assembled through MCRs. A Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters can produce highly substituted pyrrolidines diastereoselectively. organic-chemistry.org Conceptually, a sophisticated MCR could be designed to assemble both the pyridine and pyrrolidine rings or to couple a pre-formed ring with components that build the second ring in a sequential one-pot process. acs.orgnih.govthieme-connect.com

Table of Compounds

| Compound Name | Structure |

|---|---|

| This compound | Cl-C₅H₃N-C₄H₈N |

| 4-hydroxy-L-proline | C₅H₉NO₃ |

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Pyrrolidin 3 Yl Pyridine

Reactivity Profiles of the Pyridine (B92270) Ring System

The pyridine ring in 5-Chloro-2-(pyrrolidin-3-YL)pyridine is rendered electron-deficient by the electronegative nitrogen atom and the chloro substituent. This electronic nature dictates its susceptibility to various chemical transformations.

Nucleophilic Substitution Reactions on the Pyridine Moiety

The presence of a chlorine atom on the pyridine ring, particularly at the 5-position, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the chloro group facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.

Research has shown that the chlorine atom can be displaced by a variety of nucleophiles, including amines and alcohols, to furnish new derivatives. smolecule.com For instance, the reaction with primary or secondary amines can lead to the formation of the corresponding 5-amino-2-(pyrrolidin-3-YL)pyridine derivatives. Similarly, reaction with alkoxides would yield the corresponding ether derivatives.

| Nucleophile | Product | General Reaction Conditions |

| Primary/Secondary Amine (R¹R²NH) | 5-(R¹R²N)-2-(pyrrolidin-3-YL)pyridine | Heat, often in the presence of a base |

| Alcohol (R³OH) / Base | 5-(R³O)-2-(pyrrolidin-3-YL)pyridine | Base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, DMSO) |

Electrophilic Substitution Reactions on the Pyridine Moiety

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient character. uoanbar.edu.iqquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, the nitrogen is protonated, further increasing this deactivation. uoanbar.edu.iq

For this compound, electrophilic substitution would be expected to be even more difficult than on pyridine itself due to the presence of the electron-withdrawing chloro group. If such a reaction were to occur, it would likely proceed under harsh conditions and would be directed to the positions least deactivated by the nitrogen and the chloro group. Theoretical studies on pyridine derivatives suggest that the substitution pattern would be complex. echemi.com Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalysts coordinate to the nitrogen atom, leading to strong deactivation. quimicaorganica.org

Oxidation and Reduction Chemistry of the Pyridine Ring

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The oxidation of pyridine derivatives can be achieved using various oxidizing agents, such as peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various catalytic hydrogenation conditions. This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar aromatic ring into a saturated, three-dimensional structure. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

| Transformation | Reagent(s) | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Ring Reduction | H₂, Pd/C or PtO₂ | 5-Chloro-2-(piperidin-3-YL)piperidine |

This table presents potential transformations based on general pyridine chemistry, as specific experimental data for this compound is limited in the provided search results.

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers several sites for chemical modification, including the secondary amine nitrogen and the carbon atoms of the ring itself.

Nitrogen-Centered Reactions (e.g., Alkylation, Acylation)

The secondary amine of the pyrrolidine ring is a nucleophilic center and readily participates in reactions with electrophiles.

Alkylation: N-alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents. This reaction introduces a substituent on the nitrogen atom, which can be used to modulate the compound's physical and biological properties. nih.govchemrxiv.org

Acylation: N-acylation occurs upon treatment with acylating agents such as acid chlorides or anhydrides. The resulting amides are generally more stable and less basic than the parent amine. This reaction is often used to introduce a variety of functional groups onto the pyrrolidine nitrogen. nih.gov

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide (R-X) | 5-Chloro-2-(1-alkylpyrrolidin-3-YL)pyridine |

| N-Acylation | Acyl chloride (RCOCl) | 1-Acyl-3-(5-chloropyridin-2-YL)pyrrolidine |

This table illustrates common nitrogen-centered reactions of pyrrolidines. Specific conditions for the target molecule would require experimental optimization.

Functionalization of Pyrrolidine Ring Carbons

Direct functionalization of the C-H bonds of the pyrrolidine ring is a more advanced synthetic challenge but offers a powerful tool for introducing molecular diversity.

Recent advances in C-H activation and functionalization have enabled the introduction of various substituents onto the pyrrolidine ring. researchgate.net For N-aryl pyrrolidines, α-arylation has been achieved using redox-neutral methods. rsc.orgrsc.org Palladium-catalyzed C(sp³)–H arylation has also been reported for pyrrolidine derivatives, allowing for the introduction of aryl groups at specific positions, often with high regio- and stereoselectivity. acs.org While these methods have not been specifically reported for this compound, they represent potential strategies for its further derivatization.

For instance, a hypothetical palladium-catalyzed C-H arylation at the C4 position of the N-Boc protected pyrrolidine ring could lead to the formation of a 4-aryl derivative.

| Reaction Type | General Approach | Potential Product |

| C-H Arylation | Palladium catalysis with a directing group | 5-Chloro-2-(4-arylpyrrolidin-3-YL)pyridine derivative |

| α-Arylation | Redox-neutral methods with an oxidizing agent | 5-Chloro-2-(2-arylpyrrolidin-3-YL)pyridine derivative |

This table outlines potential advanced functionalization strategies based on modern synthetic methodologies.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 Pyrrolidin 3 Yl Pyridine Derivatives

Design Principles for Structural Modifications

The rational design of novel ligands based on the 5-Chloro-2-(pyrrolidin-3-YL)pyridine scaffold involves established medicinal chemistry strategies. These include the bioisosteric replacement of key functional groups to modulate electronic and steric properties, and detailed conformational analysis to understand how the molecule's three-dimensional shape influences its fit within the receptor's binding site.

Bioisosteric replacement is a strategy used to substitute one atom or group of atoms in a molecule with another that produces a compound with similar biological activity. nih.gov This approach is valuable for improving potency, selectivity, and metabolic stability. In the context of this compound derivatives, bioisosteric replacements have been explored for both the pyridine (B92270) ring and its chloro substituent.

For example, the pyridine ring can be replaced with other aromatic or heteroaromatic systems to probe the binding pocket for additional interactions. In related compound series, replacing the pyridine moiety of nicotinic ligands with scaffolds like benzofuran (B130515) or benzodioxane has been shown to yield compounds with high nAChR affinity. unimi.it Similarly, the introduction of the isoxazole (B147169) ring as a bioisosteric replacement for the acetyl group of anatoxin-a, another nAChR ligand, led to a new series of derivatives. researchgate.net

The chloro group itself can be replaced by other functionalities. The substitution of a hydrogen atom with fluorine is a common monovalent isosteric replacement due to their similar steric size (van der Waal's radii of 1.2 Å for hydrogen and 1.35 Å for fluorine). u-tokyo.ac.jp In other ligand classes, replacing potentially toxic groups like a nitro-substituted phenyl with strong electron-withdrawing bioisosteres has been a key strategy to improve safety profiles while retaining high affinity. nih.gov

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine Ring | Benzofuran, Benzodioxane, Isoxazole | To explore alternative hydrogen bonding and hydrophobic interactions within the receptor binding site. | unimi.itresearchgate.net |

| Chloro Group | -F, -Br, -I | To modulate electronegativity, size, and the potential for halogen bonding. | nih.gov |

| Chloro Group | -CN, -CF3 | To mimic the electron-withdrawing properties while altering steric and metabolic profiles. | nih.govchemrxiv.org |

| Hydrogen Atom | Fluorine Atom | Minimal steric change, but significant alteration of electronic properties and metabolic stability. | u-tokyo.ac.jp |

The three-dimensional structure and conformational flexibility of a ligand are critical determinants of its binding affinity and selectivity. The pyrrolidine (B122466) ring, being a non-planar saturated heterocycle, contributes significantly to the stereochemistry and 3D coverage of the molecule. nih.gov

Computational methods, such as molecular modeling and quantum chemical calculations, are often employed to analyze the low-energy stable conformers of these ligands and how they might fit into the receptor's binding site. nih.gov For instance, studies on halogenated analogues of the nAChR ligand A-85380 revealed that bulky substituents (like chloro, bromo, and iodo) at the 2-position of the pyridine ring caused notable changes in the molecular geometry, leading to substantially lower binding affinity compared to smaller substituents like fluorine. nih.gov This suggests a sterically constrained binding pocket where bulky groups create unfavorable interactions, hindering optimal binding.

Furthermore, conformational analysis of pyridin-2-yl guanidine (B92328) derivatives using NMR and X-ray crystallography has shown that intramolecular hydrogen bonding can lock the molecule into a specific conformation, which can be crucial for its biological activity. researchgate.net Such conformational control is a key consideration in the design of rigid or semi-rigid analogs of this compound to improve receptor affinity and selectivity.

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on both the pyridine and pyrrolidine rings have profound effects on the molecule's ability to interact with its biological target. SAR studies have systematically explored these effects to map the pharmacophore and optimize ligand-receptor interactions.

The position at which the pyrrolidine ring is attached to the pyridine core is a critical determinant of activity. While the title compound features a 2,3-substitution pattern (pyrrolidin-3-yl at the 2-position), variations in this arrangement significantly impact how the molecule is presented to the receptor. In related series of nicotinic ligands, the substitution pattern on the pyridine ring is known to be critical for selectivity between different nAChR subtypes. unimi.it For example, SAR exploration of 7-azaindole (B17877) derivatives showed that antiviral activity was more favorable for 2,5-substituted pyridine derivatives compared to 2,4-substituted isomers, highlighting the sensitivity of the biological target to the spatial orientation of key functional groups. nih.gov Although direct comparisons of positional isomers of this compound are not detailed in the provided literature, the general principle holds that altering the attachment position changes the vector and distance between the key pharmacophoric elements (the basic nitrogen of the pyrrolidine and the pyridine ring), thereby altering binding affinity and efficacy.

The chlorine atom at the 5-position of the pyridine ring plays a multifaceted role in modulating molecular interactions. As a halogen, it is an electron-withdrawing group, which alters the electron density of the pyridine ring and can influence its ability to participate in hydrogen bonding or π-π stacking interactions.

Studies on halo-substituted pyridine analogues of nAChR ligands consistently demonstrate the importance of both the presence and position of the halogen. For analogues of 3-(2(S)-azetidinylmethoxy)pyridine, compounds with a halogen substituent at the 5- or 6-position of the pyridine ring possessed high, subnanomolar affinity for nAChRs, with Kᵢ values ranging from 11 to 210 pM. nih.gov In contrast, analogues with bulky halogens at the 2-position showed significantly lower affinity. nih.gov Similarly, in studies of epibatidine (B1211577) analogues, a 2'-chloro or 2'-fluoro substitution on the pyridine ring resulted in high affinity for β2-containing nAChR subtypes over β4-containing ones. nih.gov This indicates that the chloro group at the 5-position of the 2-(pyrrolidin-3-YL)pyridine scaffold is likely in a favorable position to enhance binding, potentially through direct interaction with the receptor or by favorably modulating the electronic properties of the pyridine nitrogen.

| Compound | Halogen Substituent | Position on Pyridine Ring | Binding Affinity (Kᵢ, pM) |

|---|---|---|---|

| A-85380 | -H | - | 50 |

| Analogue 1 | -F | 5 | 11 |

| Analogue 2 | -Cl | 5 | 28 |

| Analogue 3 | -Br | 5 | 31 |

| Analogue 4 | -I | 5 | 60 |

| Analogue 5 | -Cl | 2 | 16,000 |

| Analogue 6 | -Br | 2 | >100,000 |

The pyrrolidine ring is a key pharmacophoric element, with its basic nitrogen atom often forming a critical ionic interaction with an acidic residue in the receptor binding site. Modifications to this ring, therefore, have a significant impact on activity. nih.gov

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a structurally related nAChR agonist, revealed that methylation at each carbon position resulted in unique changes to receptor interactions. nih.gov For example, 2'-methylation uniquely enhanced binding and potency at α7 nAChRs, while 4'-methylation decreased potency. nih.gov The stereochemistry of such substitutions is also vital; for instance, trans-5'-methylnicotine retained considerable α7 receptor activity, whereas cis-5'-methylnicotine lacked agonist activity and had low affinity at both α7 and α4β2 receptors. nih.gov

Furthermore, the substituent on the pyrrolidine nitrogen is crucial. The nitrogen atom's basicity and nucleophilicity make it a common site for modification. nih.gov In many classes of nAChR ligands, an N-methyl group is optimal for activity. Replacing the N-methyl group of nicotine with an ethyl group or adding a second methyl group significantly reduced interaction with α4β2 receptors, but not α7 receptors, indicating that the size and nature of the N-substituent can be exploited to achieve subtype selectivity. nih.gov These findings suggest that substitutions on the pyrrolidine ring of this compound would likewise have a profound and often stereo-specific effect on its biological activity.

| Modification Type | Position | General Observation | Impact on Activity |

|---|---|---|---|

| N-Alkylation | N1 | Size of the alkyl group is critical; often exploited for subtype selectivity. N-methyl is frequently optimal. | Can increase or decrease affinity/potency |

| C-Alkylation | C2, C3, C4, C5 | Effects are highly position- and stereo-specific. Can enhance potency or introduce steric clashes. | Highly variable; dependent on receptor subtype |

| Stereochemistry | e.g., cis vs. trans | The relative orientation of substituents is crucial for proper fit in the binding pocket. | Can lead to dramatic differences in affinity and efficacy |

Mechanistic Studies of Ligand-Target Interactions

The interaction between a ligand and its biological target is a nuanced process governed by a series of non-covalent forces. For derivatives of this compound, which are recognized as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), understanding these interactions at a molecular level is crucial for rational drug design. Mechanistic studies focus on quantifying the binding strength, identifying the precise intermolecular contacts, and determining how the three-dimensional arrangement of atoms influences the binding event.

Binding Affinity Assessment Methodologies

The initial step in characterizing a ligand's interaction with its target is to quantify its binding affinity. Various methodologies, ranging from direct binding assays to computational predictions, are employed to determine key parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Radioligand Competition Binding Assays are a cornerstone for determining the binding affinity of unlabelled test compounds. eurofinsdiscovery.com This technique relies on the principle of competitive displacement of a high-affinity radiolabeled ligand from the receptor by the test compound. unimi.it The procedure typically involves incubating membranes isolated from cells engineered to express a specific nAChR subtype (e.g., HEK 293 cells expressing human α4β2 nAChRs) with a fixed concentration of a radioligand, such as [³H]Cytisine or [³H]-epibatidine. eurofinsdiscovery.comunimi.it The experiment is run in the presence of increasing concentrations of the unlabeled test compound. unimi.it By measuring the decrease in radioactivity bound to the membranes, a competition curve can be generated, from which the IC₅₀ value is derived. unimi.it This value can then be converted to a binding affinity constant (Kᵢ). Non-specific binding is typically determined by adding a high concentration of a known standard, like nicotine. eurofinsdiscovery.com

| Radioligand | Receptor Subtype | Cell Line | Non-specific Ligand | Reference |

| [³H]Cytisine | α4β2 nAChR | SH-SY5Y | Nicotine | eurofinsdiscovery.com |

| [³H]-epibatidine | α4β2 nAChR | HEK 293 | - | unimi.it |

| [¹²⁵I]-Epibatidine | α4β2 nAChR | HEK 293 | Nicotine | nih.gov |

Functional Assays provide complementary data by measuring the physiological response elicited by the ligand. Techniques such as two-electrode voltage clamp electrophysiology using Xenopus laevis oocytes expressing the target receptor can determine whether a compound acts as an agonist or antagonist and its potency (EC₅₀) or inhibitory concentration (IC₅₀). acs.orgfrontiersin.org Other functional methods include cell-based assays that measure downstream effects of receptor activation, such as dopamine (B1211576) release from PC12 cells. mdpi.com

Computational Docking serves as a powerful predictive tool. researchgate.net Molecular docking programs like AutoDock are used to place a ligand into the 3D structure of a target protein and estimate the binding affinity, often expressed as a free energy of binding (ΔG). nih.govresearchgate.net These computational studies can rationalize observed structure-activity relationships and have shown a significant correlation between predicted ΔG values and experimentally determined inhibitory activity. nih.gov

Elucidation of Hydrogen Bonding and Hydrophobic Interactions

High-resolution structural data from X-ray crystallography and cryo-electron microscopy of nAChRs and their soluble homologues, acetylcholine-binding proteins (AChBPs), have provided profound insights into the specific molecular interactions that anchor ligands like this compound derivatives in the binding site. nih.govcolorado.edumdpi.com The binding pocket is located at the interface between two subunits, with a 'principal' (+) side and a 'complementary' (-) side. nih.gov

The binding of nicotine-like molecules is primarily defined by two critical interactions:

Cation-π Interaction : The pyrrolidine nitrogen is protonated under physiological conditions, forming a cation. osti.gov This cation engages in a strong, stabilizing cation-π interaction with the electron-rich aromatic side chain of a conserved tryptophan residue (TrpB) on the principal face of the binding site. pnas.orgnih.gov This interaction is considered a fundamental anchor for nicotinic agonists.

Hydrogen Bonding : The pyridine nitrogen of the ligand acts as a hydrogen bond acceptor. pnas.orgnih.gov Structural studies have revealed that this nitrogen can form a hydrogen bond, often mediated by a water molecule, with the backbone amide (N-H) of a residue on the complementary subunit, such as leucine. osti.govpnas.org Additionally, the protonated nitrogen (N⁺-H) of the pyrrolidine ring can act as a hydrogen bond donor, forming a crucial hydrogen bond with the backbone carbonyl oxygen of the same TrpB residue involved in the cation-π interaction. pnas.orgnih.gov

Hydrophobic Interactions also play a significant role. The ligand is enveloped within a pocket lined with nonpolar amino acid residues. The pyridine and pyrrolidine rings form favorable van der Waals contacts with the side chains of residues on both the principal and complementary faces of the binding site, further stabilizing the ligand-receptor complex. nih.gov

| Interaction Type | Ligand Moiety | Receptor Residues/Features | Reference |

| Cation-π | Protonated Pyrrolidine Nitrogen | Aromatic ring of Tryptophan (TrpB) | pnas.orgnih.gov |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Backbone N-H of complementary side residue (e.g., Leucine), often water-mediated | osti.govpnas.org |

| Hydrogen Bond (Donor) | Protonated Pyrrolidine N-H | Backbone Carbonyl of Tryptophan (TrpB) | pnas.orgnih.gov |

| Hydrophobic Interactions | Pyrrolidine and Pyridine Rings | Nonpolar residues lining the binding pocket | nih.gov |

Stereochemical Influences on Binding Modes

The precise three-dimensional arrangement of a ligand is paramount for optimal interaction with the chiral environment of a receptor binding site. For derivatives of this compound, the stereochemistry of the pyrrolidine ring profoundly influences binding affinity and activity.

Extensive structure-activity relationship studies have demonstrated a clear stereochemical preference for the (S)-enantiomer at the chiral center of the pyrrolidine ring for maximal affinity at the α4β2 nAChR subtype. unimi.it This indicates that the (S)-configuration orients the pyridine and pyrrolidine moieties in a spatially optimal manner to engage with the key interaction points within the binding pocket.

The high sensitivity of the binding site to stereochemical changes was systematically demonstrated in a "methyl scan" of the nicotine pyrrolidinium ring. nih.gov In this study, methyl groups were added to each position of the ring, and the effects on receptor interaction were measured. The results showed that methylation at each carbon atom led to unique and significant changes in binding and function, underscoring that the binding pocket has a tightly defined topography. nih.gov For instance, modifying the N-methyl group on the pyrrolidine ring significantly reduced interaction with α4β2 receptors, highlighting the precise fit required for this part of the molecule. nih.gov

| Compound Modification (Relative to Nicotine) | Effect on α4β2 Receptor Interaction | Reference |

| (S)-configuration at pyrrolidine C2' | Required for maximum affinity and activity | unimi.it |

| Methylation at various pyrrolidinium ring carbons | Elicited unique and significant changes in interactions | nih.gov |

| Replacement of 1'-N-methyl with an ethyl group | Significantly reduced interaction | nih.gov |

These findings collectively emphasize that the stereochemical configuration of the pyrrolidine ring is a critical determinant of binding mode and affinity, directly impacting how the ligand positions itself to form the essential cation-π, hydrogen bonding, and hydrophobic interactions with the nAChR.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Pyrrolidin 3 Yl Pyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the atomic and electronic levels. By solving the Schrödinger equation, or approximations thereof, QM methods can accurately predict a wide range of molecular characteristics, from electronic structure and charge distribution to spectroscopic properties and reactivity.

Electronic Structure and Charge Distribution Analysis

The electronic structure and charge distribution of 5-Chloro-2-(pyrrolidin-3-YL)pyridine are fundamental to its chemical behavior and interactions with biological macromolecules. Density Functional Theory (DFT) is a widely used QM method for such analyses, providing a balance between computational cost and accuracy. researcher.liferesearchgate.net

The presence of the electronegative chlorine atom on the pyridine (B92270) ring significantly influences the electronic landscape of the molecule. It acts as an electron-withdrawing group, polarizing the aromatic ring and affecting the electron density on adjacent atoms. The nitrogen atom in the pyridine ring also contributes to this polarization. The pyrrolidine (B122466) ring, being a saturated heterocycle, introduces a three-dimensional character to the molecule and possesses its own distinct electronic features.

A natural bond orbital (NBO) analysis can be employed to quantify the charge distribution across the molecule. This analysis provides a detailed picture of the partial atomic charges, revealing sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition by biological targets.

Table 1: Theoretical Atomic Charges of this compound (Note: This data is illustrative and based on typical values for similar molecular fragments calculated using DFT at the B3LYP/6-31G level of theory. Actual values may vary.)*

| Atom | Predicted Partial Charge (e) |

| Cl | -0.15 |

| N (Pyridine) | -0.50 |

| C2 (Pyridine) | +0.20 |

| C5 (Pyridine) | +0.10 |

| N (Pyrrolidine) | -0.45 |

| H (N-H, Pyrrolidine) | +0.30 |

The data in Table 1 highlights the expected charge polarization. The chlorine and nitrogen atoms bear negative partial charges, while the carbon atoms attached to them, as well as the hydrogen on the pyrrolidine nitrogen, are electropositive. This charge distribution suggests that the pyridine nitrogen and the chlorine atom could act as hydrogen bond acceptors, while the N-H group of the pyrrolidine could serve as a hydrogen bond donor.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides valuable insights into the reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyridine and pyrrolidine nitrogen atoms. The LUMO, conversely, is expected to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chlorine atom.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: This data is illustrative and based on DFT calculations for analogous structures. Actual values may vary.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The predicted gap for this compound suggests a molecule with moderate reactivity, a desirable trait for a drug candidate that needs to be stable under physiological conditions yet capable of interacting with its biological target. Visualization of the HOMO and LUMO surfaces would further reveal the specific regions of the molecule involved in electron donation and acceptance, providing a roadmap for its potential chemical interactions. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.

Prediction of Binding Modes and Conformations

The goal of molecular docking is to identify the most plausible binding mode(s) of a ligand within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site.

For this compound, docking studies would explore how the pyridine and pyrrolidine rings, along with the chlorine substituent, fit into the pockets of a target protein. The predicted binding mode would reveal key intermolecular interactions, such as:

Hydrogen bonds: The pyridine nitrogen and the chlorine atom can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine can act as a hydrogen bond donor. nih.gov

Hydrophobic interactions: The aromatic pyridine ring and the aliphatic pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. drughunter.com

The conformational flexibility of the pyrrolidine ring is an important factor in achieving an optimal fit within the binding site. Different puckering conformations of the five-membered ring can be adopted to maximize favorable interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Kinase Binding Site (Note: This is a hypothetical example to illustrate the types of interactions that could be predicted by molecular docking.)

| Interaction Type | Ligand Moiety | Protein Residue (Example) |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Lysine (backbone NH) |

| Hydrogen Bond (Donor) | Pyrrolidine N-H | Aspartate (side chain C=O) |

| Hydrophobic Interaction | Pyridine Ring | Leucine, Valine |

| Halogen Bond | Chlorine | Glutamine (side chain C=O) |

Energetic Analysis of Molecular Recognition

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand for a protein. These scoring functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. The resulting docking score provides a relative ranking of different ligands or different binding poses of the same ligand.

Table 4: Illustrative Energetic Contributions to Binding for this compound (Note: This data is hypothetical and for illustrative purposes only. Actual values would be obtained from specific docking calculations.)

| Interaction Type | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bonds | -3.0 to -5.0 |

| Hydrophobic Interactions | -2.0 to -4.0 |

| Halogen Bond | -1.0 to -2.0 |

| Total Docking Score | -6.0 to -8.0 |

This energetic breakdown can guide the optimization of the ligand. For example, if hydrogen bonding is found to be a major contributor to binding, modifications to the molecule could be proposed to enhance these interactions, potentially leading to improved potency.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for understanding the conformational flexibility of both the ligand and the protein, the stability of the binding complex, and the role of solvent molecules. researchgate.net

An MD simulation of this compound, either free in solution or bound to a protein, would start with an initial set of coordinates and velocities for all atoms. The forces on each atom are then calculated using a force field, and Newton's laws of motion are used to propagate the system forward in time by a small time step. This process is repeated for millions of steps, generating a trajectory that describes the evolution of the system over nanoseconds or even microseconds.

Analysis of the MD trajectory can provide valuable information, such as:

Conformational landscape: Identifying the most populated conformations of the molecule and the transitions between them.

Stability of the binding pose: Assessing whether the binding mode predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored. researchgate.net

Flexibility of the protein: The root-mean-square fluctuation (RMSF) of protein residues can highlight which parts of the protein are rigid and which are flexible, which can be important for ligand binding. researchgate.net

Water dynamics: Understanding the role of water molecules in mediating ligand-protein interactions.

Table 5: Key Parameters Analyzed in a Hypothetical MD Simulation of this compound Bound to a Protein (Note: This table illustrates the types of data that would be generated from an MD simulation.)

| Parameter | Description | Typical Observation for a Stable Complex |

| Ligand RMSD | Root-mean-square deviation of the ligand's heavy atoms from the initial docked pose. | Fluctuations around a low value (e.g., < 2 Å) |

| Protein RMSF | Root-mean-square fluctuation of the Cα atoms of each residue. | Higher fluctuations in loop regions, lower in the binding site. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 70%) for key interactions. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | A negative value indicating favorable binding. |

Conformational Dynamics of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between these states. The molecule's structure, featuring a rotatable bond between the pyridine and pyrrolidine rings, allows it to adopt various conformations.

The pyrrolidine ring can exist in different "puckered" or envelope conformations, while rotation around the C-N bond connecting the two rings gives rise to different spatial orientations of the rings relative to each other. Computational methods like Density Functional Theory (DFT) are often employed to calculate the potential energy surface of the molecule. These calculations help identify low-energy, stable conformers and the transition states that connect them.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule over time, showing how it transitions between different conformational states under simulated physiological conditions. This dynamic picture is crucial as the conformation a molecule adopts upon binding to a biological target may not be its lowest energy state in isolation. For related pyridine-substituted molecules, studies have shown that different orientations (syn and anti) with respect to other parts of the molecule can significantly influence intermolecular interactions. researchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Py-C--C-N) | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Population (%) |

| 1 (Axial) | 60° | Twist (T) | 0.00 | 45.5 |

| 2 (Equatorial) | 180° | Envelope (E) | 0.85 | 25.0 |

| 3 (Axial) | -60° | Twist (T) | 0.25 | 20.5 |

| 4 (Equatorial) | 0° | Envelope (E) | 2.50 | 9.0 |

Note: This table is illustrative and contains hypothetical data to demonstrate the typical output of a conformational analysis study.

Stability and Flexibility of Protein-Ligand Complexes

Understanding how this compound interacts with protein targets is fundamental to elucidating its mechanism of action. Molecular docking simulations are typically the first step, predicting the preferred binding orientation of the ligand within the active site of a protein. These simulations generate a binding score, such as free energy of binding, which estimates the affinity of the ligand for the protein.

Following docking, molecular dynamics (MD) simulations are used to assess the stability and flexibility of the resulting protein-ligand complex. researchgate.net MD simulations model the movements of atoms over time, providing insights into how the ligand and protein adjust to each other upon binding. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different regions of the protein. Changes in RMSF upon ligand binding can indicate which residues are involved in the interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. researchgate.net

The interaction between ligands and proteins can induce changes in the protein's thermal stability and conformational flexibility. nih.gov These computational analyses can help distinguish between high-affinity and low-affinity compounds, making them a valuable tool for prioritizing candidates in drug discovery. nih.gov

In Silico Screening and Virtual Library Design for Analogues

In silico screening allows for the rapid evaluation of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. mdpi.com Starting with the core scaffold of this compound, a virtual library of analogues can be designed by systematically modifying its structure. This process, known as combinatorial chemistry, can be performed virtually to explore a vast chemical space efficiently. nih.gov

Modifications could include:

Substituting the chloro group with other halogens or functional groups.

Altering the substitution pattern on the pyridine ring.

Adding substituents to the pyrrolidine ring.

This virtual library can then be screened against a protein target using high-throughput molecular docking. The top-ranked compounds, based on their predicted binding affinities and interaction patterns, are selected for further investigation. nih.gov This approach significantly accelerates the identification of potential lead compounds. mdpi.com Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogues, helping to filter out compounds with unfavorable profiles early in the discovery process. nih.govresearchgate.net

Table 2: Example of a Virtual Library Based on the this compound Scaffold

| Compound ID | R1 (Pyridine C5) | R2 (Pyrrolidine N1) | R3 (Pyrrolidine C4) | Predicted Binding Affinity (kcal/mol) |

| Analogue-001 | Cl | H | H | -7.5 |

| Analogue-002 | F | H | H | -7.2 |

| Analogue-003 | Br | H | H | -7.8 |

| Analogue-004 | Cl | CH3 | H | -8.1 |

| Analogue-005 | Cl | H | OH | -8.5 |

Note: This table represents a small, hypothetical subset of a virtual library to illustrate the design of analogues and the use of predictive binding scores.

Predictive Reactivity Analysis and Reaction Pathway Modeling

Computational chemistry can also predict the chemical reactivity of this compound and model potential reaction pathways. nih.gov DFT calculations are used to determine the distribution of electron density within the molecule, highlighting regions that are susceptible to nucleophilic or electrophilic attack.

Key aspects of predictive reactivity analysis include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, indicating electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions.

Fukui Indices: These indices provide a more quantitative measure of the reactivity at specific atomic sites, predicting where a molecule will react as a nucleophile or an electrophile. nih.gov

Reaction Pathway Modeling: For a proposed reaction, computational methods can model the entire reaction pathway, including reactants, transition states, intermediates, and products. This allows for the calculation of activation energies and reaction energies, providing a deeper understanding of the reaction mechanism and feasibility. nih.gov

For this compound, such analyses could predict the reactivity of the chloro group in nucleophilic aromatic substitution reactions or the reactivity of the nitrogen atoms as nucleophiles or bases. smolecule.com This information is valuable for designing synthetic routes to new analogues and understanding potential metabolic transformations of the compound.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Pyrrolidin 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a definitive analysis, the acquisition and interpretation of actual spectral data for 5-Chloro-2-(pyrrolidin-3-YL)pyridine would be required. The following sections outline the expected analytical approaches and the type of information that would be sought in such an investigation.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be influenced by the electronic effects of the chlorine atom and the nitrogen atoms in both the pyridine (B92270) and pyrrolidine (B122466) rings. Protons on the pyridine ring would appear in the aromatic region, typically downfield, due to the deshielding effect of the ring current. The protons of the pyrrolidine ring would be found in the aliphatic region, at higher field. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would help to establish the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H | Aromatic region | d, dd | 7-9 |

| Pyrrolidine CH | Aliphatic region | m | 2-4 |

| Pyrrolidine CH₂ | Aliphatic region | m | 1.5-3.5 |

| Pyrrolidine NH | Variable | br s | - |

Note: This table is predictive and not based on experimental data.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. The chemical shifts of the carbon atoms in the pyridine ring would be in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon bearing the chlorine atom would be expected to show a shift influenced by the halogen's electronegativity. The carbons of the pyrrolidine ring would resonate at higher field, in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-Cl | 140-150 |

| Pyridine C-N | 150-160 |

| Pyridine CH | 120-140 |

| Pyrrolidine C-N | 50-60 |

| Pyrrolidine CH₂ | 25-40 |

Note: This table is predictive and not based on experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment would show correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different parts of the molecule, such as the linkage between the pyrrolidine ring and the pyridine ring, and for assigning quaternary carbons (those without attached protons).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | (Value for C₉H₁₂ClN₂) | Not Available |

Note: This table is predictive and not based on experimental data.

Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses from both the pyridine and pyrrolidine rings. For instance, cleavage of the pyrrolidine ring and loss of small neutral molecules from the pyridine ring would be expected. Analysis of these fragmentation pathways would help to confirm the connectivity of the different structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While the specific IR spectrum for this compound is not publicly available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structural components: a substituted pyridine ring and a pyrrolidine ring. The analysis of related compounds, such as various substituted chloropyridines, provides a basis for these predictions.

The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. These include stretching and bending vibrations for C-H, C=N, C=C, C-N, and C-Cl bonds.

Key expected regions of absorption include:

Aromatic C-H Stretching: The pyridine ring contains aromatic C-H bonds, which are expected to show absorption bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The pyrrolidine ring contains saturated C-H bonds, which will exhibit strong absorptions in the 2850-2960 cm⁻¹ range.

N-H Stretching: The secondary amine within the pyrrolidine ring is expected to show a moderate absorption band in the region of 3200-3500 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are anticipated to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds in the pyrrolidine ring and connecting to the pyridine ring would likely appear in the 1020-1250 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond is expected to give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table summarizes the predicted IR absorption bands and their corresponding functional groups for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3500 | Secondary Amine (N-H) | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1400-1600 | Pyridine Ring | C=C and C=N Stretching |

| 1020-1250 | C-N | Stretching |

| 600-800 | C-Cl | Stretching |

X-ray Diffraction Analysis for Solid-State Structure Determination

While specific crystallographic data for this compound has not been reported in the surveyed literature, an analysis of the closely related compound, 2-Chloro-5-(chloromethyl)pyridine, offers insight into the type of structural information that can be obtained. researchgate.net A study on this related molecule revealed its crystal structure and packing arrangement. researchgate.net

The analysis of 2-Chloro-5-(chloromethyl)pyridine showed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters were determined to be a = 4.0770 Å, b = 10.322 Å, c = 16.891 Å, and β = 95.95°. researchgate.net Such data is fundamental in defining the repeating unit of the crystal.

Furthermore, the study revealed that in the solid state, molecules of 2-Chloro-5-(chloromethyl)pyridine are linked by weak C-H···N intermolecular hydrogen bonds, forming dimers. researchgate.net This type of information is crucial for understanding the supramolecular chemistry and physical properties of the compound.

For this compound, an X-ray diffraction study would similarly be expected to provide precise atomic coordinates, allowing for the determination of its detailed molecular geometry. It would also elucidate the nature of intermolecular interactions, which could include hydrogen bonding involving the pyrrolidine N-H group and the pyridine nitrogen atom, influencing the material's bulk properties such as melting point and solubility.

The table below presents the kind of crystallographic data that would be obtained from an X-ray diffraction analysis, illustrated with the data from the related compound 2-Chloro-5-(chloromethyl)pyridine. researchgate.net

| Parameter | 2-Chloro-5-(chloromethyl)pyridine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 |

| b (Å) | 10.322 |

| c (Å) | 16.891 |

| β (°) | 95.95 |

| Volume (ų) | 707.0 |

| Z | 4 |

Potential Applications of 5 Chloro 2 Pyrrolidin 3 Yl Pyridine As a Chemical Scaffold in Academic Research

Utility in Medicinal Chemistry Research for Biological Target Modulation

The 5-Chloro-2-(pyrrolidin-3-YL)pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning its core components are frequently found in compounds designed to interact with various biological targets. Its utility lies in the ability to systematically modify the core structure to achieve high potency and selectivity for specific proteins, such as kinases and G-protein-coupled receptors (GPCRs).

Research into structurally related compounds has demonstrated the effectiveness of the chloropyridine and pyrrolidine (B122466) moieties in creating potent modulators of critical biological pathways. For instance, derivatives of pyrrolopyridines have been investigated as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. In one study, the introduction of a (2R)-2-methylpyrrolidin-1-yl group onto a related pyrrolo[2,3-d]pyrimidine core resulted in a compound with a high binding affinity for the LRRK2 G2019S mutant. semanticscholar.org

Similarly, the chloropyridone substructure, which is closely related to the chloropyridine core of the title compound, has been successfully incorporated into agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. The discovery of BMS-903452, a potent and selective GPR119 agonist, highlights the value of the 5-chloropyridin-2(1H)-one moiety in achieving desirable pharmacological properties. organic-chemistry.org

Furthermore, kinase inhibitors incorporating these structural elements have shown significant promise in oncology research. Conformationally constrained analogs based on a pyrrolopyridine-pyridone scaffold have yielded potent inhibitors of Met kinase, a receptor tyrosine kinase implicated in various cancers. wikipedia.org These compounds demonstrated not only high in vitro potency but also significant antitumor activity in preclinical xenograft models. wikipedia.org The strategic combination of a halogenated pyridine (B92270) and a cyclic amine within a single scaffold allows for fine-tuning of interactions within the ATP-binding pocket of kinases, leading to enhanced selectivity and potency.

| Scaffold/Derivative Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-pyrrolidine | LRRK2 | Neurodegenerative Disease | Sub-nanomolar potency (cKi = 0.7 nM) for LRRK2 G2019S mutant. semanticscholar.org |

| 5-Chloro-pyridone | GPR119 | Type 2 Diabetes | Development of a clinical candidate (BMS-903452) with efficacy in rodent models. organic-chemistry.org |

| Pyrrolopyridine-pyridone | Met Kinase | Oncology | Potent inhibition (IC50 = 1.8 nM) and in vivo antitumor activity. wikipedia.org |

| 5-Chloro-indole-pyrrolidine | EGFRT790M/BRAFV600E | Oncology | Dual inhibitors with potent antiproliferative activity (GI50 = 29 nM). wikipedia.org |

Application in Organic Synthesis as a Versatile Building Block

In organic synthesis, this compound serves as a versatile building block, offering multiple reaction sites for the construction of more complex molecules and chemical libraries. Its utility stems from the distinct reactivity of the chloro-substituted pyridine ring and the secondary amine of the pyrrolidine moiety.

The chlorine atom at the 5-position of the pyridine ring is a key functional group for carbon-carbon and carbon-nitrogen bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern synthetic chemistry. researchgate.net